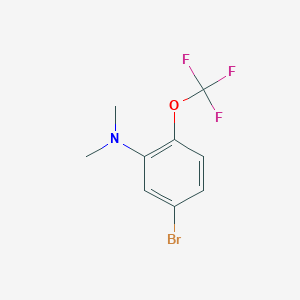
1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, dimethylamino, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene typically involves the bromination of 3-dimethylamino-4-(trifluoromethoxy)benzene. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include quinones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The dimethylamino group can enhance its solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Comparison: 1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene is unique due to the presence of the dimethylamino group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C9H9BrF3NO |
|---|---|
Molecular Weight |
284.07 g/mol |
IUPAC Name |
5-bromo-N,N-dimethyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H9BrF3NO/c1-14(2)7-5-6(10)3-4-8(7)15-9(11,12)13/h3-5H,1-2H3 |
InChI Key |
MIUAUCJCHHFMHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















